(+)-リナロール

概要

説明

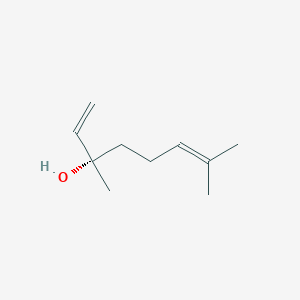

(R)-3, 7-Dimethyl-1, 6-octadien-3-ol, also known as (3S)-linalool or licareol, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle (R)-3, 7-Dimethyl-1, 6-octadien-3-ol is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-3, 7-Dimethyl-1, 6-octadien-3-ol has been primarily detected in feces. Within the cell, (R)-3, 7-dimethyl-1, 6-octadien-3-ol is primarily located in the membrane (predicted from logP) and cytoplasm (R)-3, 7-Dimethyl-1, 6-octadien-3-ol is a sweet, floral, and lavender tasting compound that can be found in a number of food items such as spearmint, herbs and spices, sweet bay, and sweet marjoram. This makes (R)-3, 7-dimethyl-1, 6-octadien-3-ol a potential biomarker for the consumption of these food products.

(S)-linalool is the (S)-enantiomer of linalool. It is an enantiomer of a (R)-linalool.

科学的研究の応用

Therapeutic Applications

1.1. Anxiolytic and Antidepressant Effects

Research indicates that (+)-linalool possesses significant anxiolytic and antidepressant properties. A study demonstrated that inhalation of (+)-linalool modulates gene expression related to stress response in rats, effectively reducing cortisol levels and improving social interaction behaviors similar to conventional antidepressants . Another investigation highlighted its potential in treating depression by affecting neurotransmitter systems, suggesting that it may enhance the efficacy of existing antidepressant therapies .

1.2. Neuroprotective Effects

(+)-Linalool has been shown to exert neuroprotective effects in models of neurodegenerative diseases. In a study involving rats with hemiparkinsonism, treatment with (+)-linalool prevented the downregulation of dopamine transporters and tyrosine hydroxylase, crucial for dopamine synthesis . This suggests a protective role against neuroinflammation and oxidative stress.

1.3. Cardioprotective Properties

The cardioprotective effects of (+)-linalool were evaluated in a rat model of myocardial infarction induced by isoproterenol. The findings revealed that (+)-linalool reduced infarct size and improved antioxidant activity by modulating key signaling pathways associated with apoptosis and inflammation . These results underscore the potential of (+)-linalool as an adjunct therapy in cardiovascular diseases.

Antimicrobial Applications

2.1. Antibacterial and Antifungal Activity

(+)-Linalool exhibits notable antimicrobial properties, effective against various pathogens. It disrupts cell membranes of bacteria and fungi, enhancing its potential as a natural preservative in food and cosmetic formulations . Studies have shown that it is particularly effective against Gram-negative bacteria, making it a candidate for alternative antimicrobial therapies .

2.2. Enhancing Antibiotic Efficacy

Recent research has explored the synergistic effects of (+)-linalool when combined with traditional antibiotics. The compound enhances the antimicrobial activity of antibiotics against resistant strains, suggesting its utility in combating antibiotic resistance .

Cosmetic Applications

Due to its pleasant aroma and antimicrobial properties, (+)-linalool is widely used in the cosmetic industry as a fragrance additive and preservative. Its incorporation into formulations not only improves sensory attributes but also contributes to product stability by preventing microbial growth .

Case Studies

生物活性

(+)-Linalool, a naturally occurring monoterpene alcohol found in various essential oils, is renowned for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

(+)-Linalool is characterized by its pleasant floral aroma and is commonly extracted from lavender, mint, and coriander. The compound exists in two enantiomeric forms: (+)-linalool and (−)-linalool, with distinct biological effects attributed to their stereochemistry.

Pharmacological Properties

The biological activities of (+)-linalool encompass a wide range of therapeutic effects:

-

Antimicrobial Activity :

- (+)-Linalool exhibits significant antimicrobial properties against various pathogens. It has been shown to disrupt cell membranes and inhibit metabolic processes in bacteria such as Pseudomonas fluorescens and Escherichia coli, leading to cell death .

- A study highlighted that linalool effectively reduced lung inflammation caused by cigarette smoke, suggesting its potential as a therapeutic agent for respiratory conditions .

-

Anti-inflammatory Effects :

- Research indicates that (+)-linalool can modulate inflammatory responses. In animal models, it demonstrated a reduction in edema and inflammatory markers following carrageenan-induced inflammation, showcasing its anti-inflammatory potential .

- Its mechanism involves the inhibition of nitric oxide production and modulation of cytokine levels, which are crucial in inflammatory pathways .

-

Neuroprotective Effects :

- (+)-Linalool has been linked to neuroprotection in models of neurodegenerative diseases. A study on Alzheimer’s disease models revealed that linalool reversed cognitive impairments and reduced neuroinflammation .

- Additionally, linalool's anxiolytic effects have been documented in mice, where inhalation resulted in decreased anxiety-like behaviors without motor impairment .

- Antioxidant Activity :

The mechanisms underlying the biological activities of (+)-linalool include:

- Membrane Disruption : Linalool’s hydrophobic nature allows it to integrate into bacterial membranes, causing structural changes that lead to cell lysis .

- Gene Expression Modulation : Studies have shown that linalool can alter gene expression related to stress responses and synaptic transmission in the brain, indicating its role in neurochemical pathways .

- Cytokine Modulation : Linalool influences the production of pro-inflammatory cytokines and mediators, thereby attenuating inflammatory responses in various tissues .

Case Studies

Several studies have illustrated the therapeutic potential of (+)-linalool:

- Alzheimer’s Disease Model : In a 2016 study published in Neuropharmacology, researchers found that treatment with linalool improved cognitive functions and reduced amyloid plaques in triple transgenic Alzheimer’s mice .

- Respiratory Health : A 2015 study demonstrated that inhalation of linalool reduced lung inflammation induced by cigarette smoke, highlighting its potential application in treating chronic obstructive pulmonary disease (COPD) .

Data Summary

特性

IUPAC Name |

(3S)-3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883319 | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

187.00 to 199.00 °C. @ 760.00 mm Hg | |

| Record name | (R)-3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-90-9, 126-91-0 | |

| Record name | (S)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINALOOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4VNO44C09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。